



Application Notes: Detecting p-ALK Inhibition by Envonalkib Using Western Blot

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For Researchers, Scientists, and Drug Development Professionals

Introduction

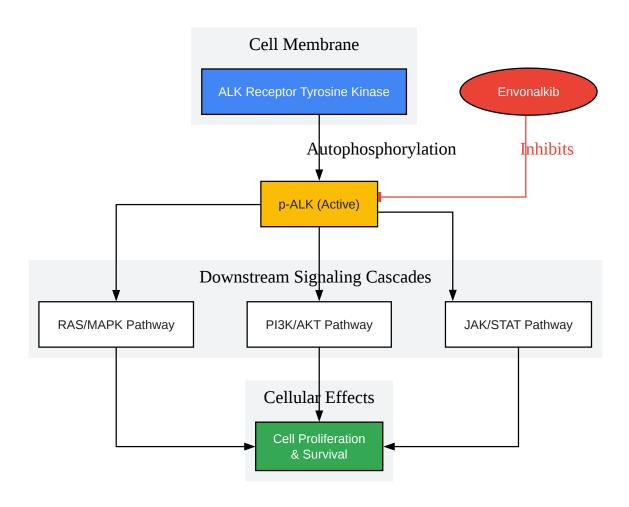
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements, fusions, or mutations, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma.[1][2][3][4] This aberrant activation triggers downstream signaling cascades, primarily the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, promoting uncontrolled cell proliferation and survival.[1][3] **Envonalkib** is a novel, potent tyrosine kinase inhibitor (TKI) targeting ALK.[5][6] Preclinical and clinical data have demonstrated its efficacy in ALK-positive malignancies.[4][5][6] This document provides a detailed protocol for utilizing Western blot to assess the inhibitory activity of **Envonalkib** on ALK phosphorylation, a critical biomarker for determining drug efficacy in preclinical models.

ALK Signaling Pathway and Inhibition by Envonalkib

Constitutively active ALK fusion proteins lead to ligand-independent dimerization and autophosphorylation of key tyrosine residues within the kinase domain. This phosphorylation event serves as a docking site for adaptor proteins that activate multiple downstream oncogenic pathways. **Envonalkib** functions as an ATP-competitive inhibitor, binding to the



kinase domain of ALK and preventing its autophosphorylation, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[3][4]



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Caption: ALK signaling pathway and mechanism of **Envonalkib** inhibition.

Quantitative Data Summary

The following table summarizes representative data from a dose-response experiment designed to quantify the inhibition of ALK phosphorylation by **Envonalkib** in an ALK-positive NSCLC cell line (e.g., NCI-H3122). Cells were treated with increasing concentrations of **Envonalkib** for 4 hours. Protein lysates were analyzed by Western blot, and the band intensities for phosphorylated ALK (p-ALK) and total ALK were quantified using densitometry.



Envonalkib Conc. (nM)	p-ALK (Normalized Intensity)	Total ALK (Normalized Intensity)	% p-ALK Inhibition
0 (Vehicle)	1.00	1.00	0%
1	0.85	0.98	15%
5	0.52	1.01	48%
10	0.23	0.97	77%
50	0.06	0.99	94%
100	0.02	1.02	98%

• IC50 for p-ALK Inhibition: ~6 nM (Calculated from the dose-response curve)

Experimental Protocol: Western Blot for p-ALK Inhibition

This protocol details the steps for treating an ALK-positive cell line with **Envonalkib** and subsequently performing a Western blot to detect changes in ALK phosphorylation.

Materials and Reagents

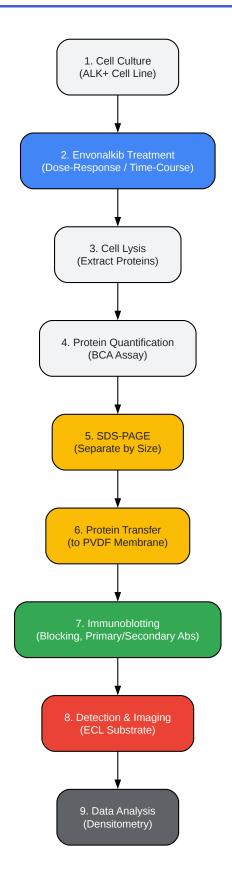
- Cell Line: ALK-positive cancer cell line (e.g., NCI-H3122, H2228, Karpas-299).
- Envonalkib: Stock solution in DMSO.
- Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
- Phosphate-Buffered Saline (PBS): Ice-cold.
- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[7]
- BCA Protein Assay Kit
- Laemmli Sample Buffer (4x)



- SDS-PAGE Gels: 4-12% Bis-Tris precast gels.[8]
- Running Buffer: MOPS or MES SDS Running Buffer.
- Transfer Buffer: NuPAGE Transfer Buffer or equivalent.
- Membranes: Polyvinylidene difluoride (PVDF).
- Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
- Primary Antibodies:
 - Rabbit anti-phospho-ALK (Tyr1604)
 - Rabbit anti-total ALK
 - Mouse anti-β-Actin (Loading Control)
- Secondary Antibodies:
 - HRP-conjugated anti-rabbit IgG
 - HRP-conjugated anti-mouse IgG
- Enhanced Chemiluminescence (ECL) Substrate
- Chemiluminescence Imaging System

Experimental Workflow Diagram





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Caption: Western blot experimental workflow.



Step-by-Step Procedure

- Cell Culture and Treatment: a. Plate ALK-positive cells in 6-well plates and grow to 70-80% confluency. b. Prepare serial dilutions of Envonalkib in complete culture medium from a concentrated DMSO stock. Include a vehicle-only control (DMSO). c. Aspirate the medium from the cells and add the medium containing the different concentrations of Envonalkib or vehicle. d. Incubate the cells for the desired time period (e.g., 4 hours) at 37°C in a CO2 incubator.[9]
- Lysate Preparation: a. Place the culture plates on ice and aspirate the treatment medium. b. Wash the cells once with ice-cold PBS.[10] c. Add 100-200 μL of ice-cold lysis buffer (supplemented with protease/phosphatase inhibitors) to each well.[10] d. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[10] e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7] g. Transfer the supernatant (protein lysate) to a new clean, pre-chilled tube.
- Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol. b. Normalize the concentration of all samples with lysis buffer.
- Sample Preparation for SDS-PAGE: a. To 20-30 μg of protein from each sample, add 4x Laemmli sample buffer. b. Denature the samples by heating at 95-100°C for 5 minutes.[10]
- SDS-PAGE and Protein Transfer: a. Load the denatured protein samples into the wells of a 4-12% Bis-Tris gel. Include a molecular weight marker. b. Run the gel in MOPS or MES buffer until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane.[8]
- Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[11] b. Incubate the membrane with the primary antibody against p-ALK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST.[11] d. Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (1:2000 to 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.[11] e. Wash the membrane three times for 10 minutes each with TBST.



- Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Stripping and Re-probing: To detect total ALK and the loading control (β-Actin) on the same membrane, strip the membrane using a mild stripping buffer and repeat the immunoblotting process (steps 6b to 7b) for each subsequent antibody.
- Data Analysis: a. Quantify the band intensity for p-ALK, total ALK, and β-Actin for each sample using densitometry software. b. Normalize the p-ALK and total ALK signals to the β-Actin signal to correct for loading differences. c. To assess inhibition, calculate the ratio of normalized p-ALK to normalized total ALK for each treatment condition. d. Express the results as a percentage of the vehicle-treated control.

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